![molecular formula C20H21ClN2OS B2401407 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole CAS No. 1207036-43-8](/img/structure/B2401407.png)
1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole
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Description
1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole is a chemical compound that belongs to the family of imidazole derivatives. It has been extensively studied for its potential use in various scientific research applications.
Scientific Research Applications
- 1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole has demonstrated potent antifungal properties. Researchers have investigated its efficacy against various fungal pathogens, including Candida species and dermatophytes. The compound’s mechanism of action involves inhibiting fungal ergosterol biosynthesis, disrupting cell membrane integrity, and ultimately leading to fungal cell death .
- Inflammation plays a crucial role in various diseases. Studies have explored the anti-inflammatory effects of this imidazole derivative. It modulates pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), suggesting its potential as an anti-inflammatory agent .
- Preliminary investigations indicate that this compound may exhibit anticancer activity. Researchers have studied its impact on cancer cell lines, particularly in breast cancer and colon cancer models. Further mechanistic studies are needed to elucidate its precise anticancer mechanisms .
- The sulfur atom in the isobutylthio group allows this compound to act as a chelator for metal ions. Chelation can influence metal toxicity, making it relevant in environmental and medicinal contexts. Researchers have explored its ability to bind to transition metals and its potential applications in metal detoxification .
- Imidazole derivatives often exhibit interesting photophysical properties. Researchers have investigated the absorption and emission spectra of this compound. Its fluorescence behavior could find applications in sensors, imaging, and optoelectronic devices .
- Organic chemists have utilized this compound as a building block in synthetic routes. Its unique structure allows for diverse functionalization, making it valuable for constructing more complex molecules. For instance, it can serve as a precursor for the synthesis of other heterocyclic compounds or pharmaceutical intermediates .
Antifungal Activity
Anti-Inflammatory Potential
Anticancer Properties
Metal Ion Chelation
Photophysical Properties
Synthetic Applications
properties
IUPAC Name |
1-(3-chlorophenyl)-5-(4-methoxyphenyl)-2-(2-methylpropylsulfanyl)imidazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2OS/c1-14(2)13-25-20-22-12-19(15-7-9-18(24-3)10-8-15)23(20)17-6-4-5-16(21)11-17/h4-12,14H,13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVNRJXFJOPUFOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(N1C2=CC(=CC=C2)Cl)C3=CC=C(C=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-chlorophenyl)-2-(isobutylthio)-5-(4-methoxyphenyl)-1H-imidazole |
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